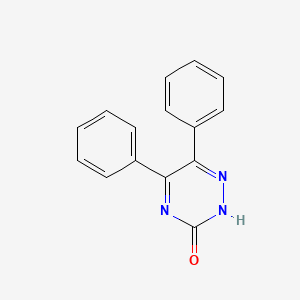

5,6-Diphenyl-1,2,4-triazin-3(2H)-one

説明

Significance of the 1,2,4-Triazine (B1199460) Scaffold within Nitrogen Heterocycles

The 1,2,4-triazine ring system, an aromatic six-membered heterocycle with three nitrogen atoms, is a structural motif of considerable interest in medicinal chemistry. nih.govjmchemsci.com Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govijpsr.infoscientific.net The presence of the nitrogen atoms imparts unique electronic characteristics to the ring, making it susceptible to nucleophilic substitution, a feature that chemists can exploit for the synthesis of diverse derivatives. bohrium.com The arrangement of nitrogen atoms in the 1,2,4-triazine isomer, in particular, has been a focus of extensive study, leading to the development of numerous compounds with significant pharmacological potential. mdpi.com The versatility of the 1,2,4-triazine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to the creation of hybrid molecules incorporating other bioactive heterocyclic rings, further expanding their therapeutic potential. nih.govnih.govrsc.org

Historical Context and Evolution of Research on 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

The synthesis of 1,2,4-triazine derivatives has been a subject of chemical investigation for over a century. mdpi.com The parent compound, this compound, can be synthesized through the cyclocondensation of benzil (B1666583) with semicarbazide (B1199961). jmchemsci.com Early research focused on the fundamental synthesis and characterization of this and related compounds. Over time, the focus of research has evolved significantly. Scientists began to explore the reactivity of the triazine ring and the attached phenyl groups, leading to the synthesis of a wide array of functionalized derivatives. researchgate.net More recently, research has been driven by the potential applications of these compounds. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.net Furthermore, the core structure has been utilized as a building block in the synthesis of more complex heterocyclic systems and as a scaffold for creating compounds with potential applications in materials science. nih.govrsc.org This evolution from basic synthesis to targeted applications underscores the enduring importance of this compound in the field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6-diphenyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOJJDGNQGCRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196393 | |

| Record name | as-Triazin-3-ol, 5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4512-00-9 | |

| Record name | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4512-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazin-3-ol, 5,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004512009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4512-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4512-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4512-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | as-Triazin-3-ol, 5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diphenyl-1,2,4-triazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5,6 Diphenyl 1,2,4 Triazin 3 2h One

Established Synthetic Pathways for 5,6-Diphenyl-1,2,4-triazin-3(2H)-one and its Core Analogues

The synthesis of the this compound core is primarily achieved through cyclocondensation reactions of appropriate precursors. These methods offer reliable and efficient access to the triazinone ring system.

Condensation Reactions Involving Appropriate Precursors

The most common and direct route to this compound involves the condensation of benzil (B1666583) with a suitable three-atom component, such as semicarbazide (B1199961) or its derivatives. For instance, the reaction of benzil with aminoguanidine (B1677879) bicarbonate under acidic conditions followed by hydrolysis provides the corresponding 3-amino-5,6-diphenyl-1,2,4-triazine, which can be a precursor to the desired triazinone. wikipedia.org

A general representation of this condensation is the reaction between an α-dicarbonyl compound and a semicarbazide, leading to the formation of the 1,2,4-triazin-3(2H)-one ring.

Derivatization from 1,2,4-Triazine (B1199460) with Organometallic Reagents

The functionalization of pre-formed 1,2,4-triazine rings with organometallic reagents, such as Grignard reagents, presents another synthetic avenue. While the direct synthesis of this compound via this method is less common, the reaction of substituted triazines with organometallic reagents is a known transformation. aroonchande.com For example, Grignard reagents can add to the C=N bonds of the triazine ring, leading to the formation of dihydrotriazine derivatives. libretexts.org The reactivity of the triazine ring towards nucleophilic attack by organometallic reagents can be influenced by the substituents present on the ring.

Approaches Utilizing Thiosemicarbazide (B42300) and Diketones

A widely employed and efficient method for the synthesis of the 5,6-diphenyl-1,2,4-triazin-3-thiol, a close analogue and precursor to the triazinone, is the condensation of benzil with thiosemicarbazide. byjus.comchemicalbook.com This reaction is typically carried out in a suitable solvent, often under basic or acidic conditions, to facilitate the cyclization. The resulting 3-thiol can then be converted to the 3-oxo derivative through various methods, such as oxidative desulfurization or hydrolysis.

A one-pot, three-component synthesis has been developed for derivatives of this scaffold, where benzil, thiosemicarbazide, and an electrophile are reacted together. organic-chemistry.org This approach first forms the 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) intermediate in situ, which then reacts with the electrophile. organic-chemistry.org

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold possesses multiple sites for functionalization, including the nitrogen atoms of the triazinone ring and the two phenyl rings at positions 5 and 6. These sites allow for a wide range of chemical modifications to be introduced, leading to a diverse library of derivatives.

Modifications at the Triazinone Ring Nitrogen Atoms

The nitrogen atoms of the triazinone ring, particularly the N2 and N4 positions, are susceptible to alkylation and arylation reactions. These modifications are typically achieved by reacting the parent triazinone with alkyl halides or aryl halides in the presence of a base.

Alkylation with reagents like methyl iodide can lead to N-methylated products. researchgate.net The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the substrate.

N-arylation of the triazinone ring can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. byjus.comwikipedia.org The Chan-Lam coupling, which utilizes phenylboronic acids and a copper catalyst, also provides a mild and efficient method for N-arylation. chemicalbook.com These reactions allow for the introduction of various substituted and unsubstituted aryl groups onto the nitrogen atoms of the triazine ring.

Substitution on the Phenyl Moieties at Positions 5 and 6

The two phenyl rings at positions 5 and 6 of the triazinone core are amenable to electrophilic aromatic substitution reactions. These reactions allow for the introduction of a variety of substituents onto the phenyl rings, further diversifying the chemical space of this scaffold.

Common electrophilic aromatic substitution reactions include nitration and halogenation. wikipedia.orgmasterorganicchemistry.com Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. wikipedia.org Halogenation can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, often in the presence of a radical initiator or a Lewis acid catalyst. wikipedia.org

While the general principles of electrophilic aromatic substitution are well-established, specific literature detailing the direct nitration and halogenation of this compound is not extensively available. However, based on the reactivity of other diphenyl-substituted heterocyclic systems, it is anticipated that these reactions would proceed, with the position of substitution being directed by the electronic nature of the triazinone core. organic-chemistry.org

Furthermore, the phenyl rings can also be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, by first introducing a halogen atom onto the phenyl ring which can then be coupled with a variety of boronic acids. nih.gov

Introduction of Fused Heterocyclic Systems (e.g., 1,3,4-oxadiazole (B1194373), 1,2,3-triazole)

The fusion of additional heterocyclic rings to the this compound core has been a strategy to explore new chemical space and modulate biological activity. The introduction of moieties like 1,3,4-oxadiazole and 1,2,3-triazole has led to the development of novel polycyclic derivatives.

A common synthetic pathway to introduce a 1,3,4-oxadiazole ring involves the initial N-alkylation of the this compound with a haloester, such as ethyl chloroacetate, in a solvent like dimethylformamide (DMF). researchgate.net The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to form the corresponding hydrazide. researchgate.net This key intermediate, 2-((5,6-diphenyl-3-oxo-3,4-dihydro-1,2,4-triazin-4(2H)-yl)methyl)hydrazide, serves as the precursor for the 1,3,4-oxadiazole ring formation. Cyclization can be achieved through various reagents. For instance, reaction with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a 1,3,4-oxadiazole-2-thione derivative. derpharmachemica.com Alternatively, reaction with different aromatic aldehydes can yield substituted 1,3,4-oxadiazole derivatives. nih.govresearchgate.net

Another approach involves the reaction of the hydrazide with phenyl isothiocyanate to produce a thiosemicarbazide intermediate. researchgate.net This intermediate can then be cyclized to form different heterocyclic systems.

The synthesis of 1,2,3-triazole-fused systems often utilizes different strategies, such as the reaction of a heterocyclic diamine with a nitrite (B80452) or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. nih.gov A specific example involves the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with chloroacetonitrile (B46850) to produce 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] nih.govresearchgate.netnih.govtriazine. researchgate.net

Table 1: Synthesis of Fused 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | 1. Ethyl chloroacetate, DMF; 2. Hydrazine hydrate, ethanol | 2-((5,6-Diphenyl-3-oxo-3,4-dihydro-1,2,4-triazin-4(2H)-yl)methyl)hydrazide | researchgate.net |

| 2-((5,6-Diphenyl-3-oxo-3,4-dihydro-1,2,4-triazin-4(2H)-yl)methyl)hydrazide | Carbon disulfide, KOH | 5-((5,6-Diphenyl-3-oxo-3,4-dihydro-1,2,4-triazin-4(2H)-yl)methyl)-1,3,4-oxadiazole-2-thione | derpharmachemica.com |

| 2-((5,6-Diphenyl-3-oxo-3,4-dihydro-1,2,4-triazin-4(2H)-yl)methyl)hydrazide | Aromatic aldehydes | Substituted 1,3,4-oxadiazole derivatives | nih.govresearchgate.net |

| 2-((5,6-Diphenyl-3-oxo-3,4-dihydro-1,2,4-triazin-4(2H)-yl)methyl)hydrazide | Phenyl isothiocyanate | N-phenyl-2-((5,6-diphenyl-3-oxo-3,4-dihydro-1,2,4-triazin-4(2H)-yl)methyl)hydrazinecarbothioamide | researchgate.net |

Table 2: Synthesis of Fused 1,2,3-Triazole Derivative

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] nih.govresearchgate.netnih.govtriazine | researchgate.net |

Synthesis of Dimeric 5,6-Diphenyl-1,2,4-triazinic Derivatives

The synthesis of dimeric structures based on the 5,6-diphenyl-1,2,4-triazine (B1616786) scaffold has been explored, leading to molecules with potentially enhanced or novel properties. One notable approach involves the use of a linker to connect two triazine units.

An example of the synthesis of dimeric triazine derivatives involves the use of 2,5-dihydrazino-1,3,4-thiadiazole as a key building block. pnrjournal.com This compound can be converted to a bis-Schiff base by condensation with substituted benzaldehydes. The resulting hetero-dienophile can then undergo a one-pot, solvent-free aza-Diels-Alder reaction with a suitable hetero-diene, such as a mixture of hydrazine and a substituted benzaldehyde, to yield the dimeric triazine structure. pnrjournal.com This reaction leads to the formation of N2,N5-di(3,5,6-triaryl-5,6-dihydro-1,2,4-triazin-4(3H)-yl)-1,3,4-thiadiazole-2,5-diamine derivatives. pnrjournal.com

Another strategy for creating dimeric or extended structures involves linking triazine units through different functionalities. For instance, derivatives of 5,6-diphenyl-1,2,4-triazine-3-thiol can be used as synthons for further elaboration. researchgate.net

Table 3: Synthesis of a Dimeric 1,2,4-Triazine Derivative

| Key Intermediate | Reaction Type | Reactants | Product | Reference |

| 2,5-bis-Schiff bases of 1,3,4-thiadiazole | Aza-Diels-Alder | Hydrazine and substituted benzaldehydes | N2,N5-di(3,5,6-triaryl-5,6-dihydro-1,2,4-triazin-4(3H)-yl)-1,3,4-thiadiazole-2,5-diamines | pnrjournal.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Diphenyl 1,2,4 Triazin 3 2h One and Its Derivatives

Advanced Spectroscopic and Analytical Techniques

Thermal Analysis (Thermogravimetric Analysis (TG), Differential Scanning Calorimetry (DSC), TG-FTIR) for Decomposition Pathways and Thermal Stability

Thermal analysis techniques are fundamental in determining the stability, purity, and decomposition mechanisms of 1,2,4-triazine (B1199460) derivatives. researchgate.netresearchgate.net Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal behavior of these compounds under controlled atmospheres, such as inert nitrogen or oxidative air. researchgate.net

Studies on various 1,2,4-triazine derivatives reveal high thermal stability. researchgate.net For instance, a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide demonstrated that the compound was thermally stable up to 200°C (473 K), after which it underwent a single-step decomposition process, losing 65% of its total weight by 800°C (1073 K). mdpi.com Typically, the decomposition of such heterocyclic systems in an inert atmosphere begins with an endothermic process, followed by continuous combustion that produces gaseous products. researchgate.net In an oxidative atmosphere, this is often followed by exothermic combustion. researchgate.net The solid-liquid phase transition for these compounds is generally observed as a sharp, single peak in DSC curves, which confirms the high purity of the material. researchgate.net

To identify the evolved gaseous products during decomposition, TGA is often coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR). This hyphenated technique provides real-time analysis of the gases released at specific decomposition temperatures. For nitrogen-rich heterocyclic compounds, the decomposition pathway often involves the emission of specific molecules. For example, the thermal decomposition of related heterocyclic esters first involves the release of an alcohol (methanol or ethanol), followed by the emission of gases such as hydrogen cyanide (HCN), isocyanic acid (HNCO), and ammonia (NH₃) at higher temperatures. nih.gov

Table 1: Representative Thermal Analysis Data for a 1,2,4-Triazine Derivative

| Parameter | Observation | Technique | Reference |

|---|---|---|---|

| Decomposition Onset | Stable up to 200°C (473 K) | TGA | mdpi.com |

| Decomposition Profile | Single-step weight loss | TGA/DTG | mdpi.com |

| Weight Loss | 65% loss between 200°C and 800°C | TGA | mdpi.com |

| Phase Transition | Sharp endothermic peak | DSC | researchgate.net |

| Gaseous Products | HCN, HNCO, NH₃ | TG-FTIR | nih.gov |

Note: Data is based on representative 1,2,4-triazine derivatives, not specifically 5,6-Diphenyl-1,2,4-triazin-3(2H)-one.

Electronic Spectroscopy (UV-Vis) and Fluorescence Studies for Electronic Transitions and Optoelectronic Properties

Electronic spectroscopy provides significant information about the electronic transitions and potential optoelectronic applications of 1,2,4-triazine systems. These compounds are often structured as Donor-π-Acceptor (D-π-A) dyes, where different parts of the molecule act as electron-donating and electron-withdrawing groups, linked by a π-conjugated system. nih.gov This architecture gives rise to intramolecular charge transfer (ICT) characteristics, which govern their photoabsorption and fluorescence properties. nih.govnih.gov

In derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786), the sulfur atom (in thione derivatives) can act as an electron donor unit, while the phenyl and triazine moieties function as electron acceptors. nih.govd-nb.info The electronic absorption spectra of these compounds, measured by UV-Vis spectroscopy, are characterized by intense bands assigned to ICT excitations. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) support the assignment of these absorptions to π–π* transitions with significant charge-transfer character, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.govd-nb.infomdpi.com The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity and the nature of the substituents on the triazine core. nih.gov For example, introducing different linker groups to create dimers of 5,6-diphenyl-1,2,4-triazin-3(4H)-thione causes a red-shift in the UV-Vis absorption spectrum compared to the parent molecule. nih.govd-nb.info

Fluorescence studies reveal the emission properties of these molecules. The emission spectra of metal complexes of a 2-benzylidene-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine derivative are attributed to π*→π transitions. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Table 2: Photophysical Properties of Representative Triazine-Based Dyes

| Compound Type | Absorption λmax | Emission λmax | Transition Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 1,3,5-Triazine (B166579) D-π-A Dye | 398-433 nm | 453-509 nm | Intramolecular Charge Transfer (ICT) | Tunable by acceptor strength | nih.gov |

| 5,6-diphenyl-1,2,4-triazine derivative | Red-shifted vs. parent | - | π–π* / ICT | HOMO -> LUMO transition | nih.govd-nb.info |

| Metal complex of a 5,6-diphenyl-1,2,4-triazine derivative | - | - | π*→π | Luminescent properties | researchgate.net |

Note: Data is generalized from studies on various triazine derivatives.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as organic radicals. ethernet.edu.etwiley-vch.de While stable 1,2,4-triazine compounds are typically diamagnetic (possessing no unpaired electrons), they can be converted into radical anions or cations under specific conditions, such as one-electron reduction or oxidation. ESR spectroscopy is the definitive method for identifying these short-lived radical intermediates. nih.govnih.gov

In studies of related nitrogen heterocycles like benzotriazine 1,4-di-N-oxides, one-electron reduction leads to the formation of radical anions that can fragment to produce highly reactive aryl or hydroxyl radicals. nih.gov The ESR spin-trapping method is employed to study such transient species. This involves adding a "spin trap" molecule (e.g., a nitrone compound) that reacts with the unstable radical to form a more stable radical adduct, which can be readily detected and characterized by ESR. nih.govnih.gov The resulting ESR spectrum provides information, such as hyperfine coupling constants, that helps identify the structure of the original transient radical. nih.gov Similarly, studies on pyrazines have shown that radical cations can be generated by γ-ray exposure and identified by their distinct ESR spectra. rsc.org

For this compound, ESR spectroscopy could be used to investigate its redox chemistry, confirming the formation of radical ions and identifying the distribution of the unpaired electron's spin density within the molecule, thereby providing insight into its reaction mechanisms.

Scanning Electron Microscopy (SEM) for Morphological Examination

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and morphology of solid materials. africanjournalofbiomedicalresearch.com For synthesized heterocyclic compounds like 1,2,4-triazine derivatives, SEM analysis provides valuable information about their crystallinity, particle size, and shape. africanjournalofbiomedicalresearch.com

SEM imaging of various synthesized heterocyclic compounds has revealed distinct morphologies, which can range from granular and crystalline structures to more amorphous forms. africanjournalofbiomedicalresearch.com In a study of a novel 1,2,4-triazine derivative, Field Emission Scanning Electron Microscopy (FESEM) was used to analyze the structural properties of the compound when deposited as a thin film. mdpi.com Such analysis can reveal details about the uniformity, grain structure, and surface features of the film, which are critical for applications in electronics and materials science. For powdered samples, SEM can determine if the particles are of a uniform size and shape, which can influence properties like solubility and bioavailability in pharmaceutical contexts. africanjournalofbiomedicalresearch.com The technique is often used alongside elemental analysis (EDX/EDS) to confirm the elemental composition of the visualized surface features.

Theoretical and Computational Investigations of 5,6 Diphenyl 1,2,4 Triazin 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786), DFT calculations have been employed to determine optimized molecular structures and electronic properties. d-nb.infonih.gov Studies on analogous structures show that the 1,2,4-triazine (B1199460) ring can be slightly distorted from planarity. nih.gov For instance, in a related compound, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the triazine ring atoms show a displacement from the best plane within 0.0299 (11) Å. nih.gov

A common finding in these structures is the non-planar arrangement of the phenyl rings relative to the triazine core due to steric hindrance. d-nb.infonih.gov In one study of a thione analogue, one of the phenyl groups was found to be rotated out of the triazine plane by an angle of 33.44°. d-nb.info Similarly, crystal structure analysis of a related aniline (B41778) derivative revealed that the pendant phenyl rings form dihedral angles of 58.60 (4)° and 36.35 (3)° with the triazine ring. nih.gov This twisting is a critical feature of the molecule's three-dimensional geometry.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors obtained from DFT calculations. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.com A smaller energy gap suggests that the molecule is more reactive and that excitation from the HOMO to the LUMO is more feasible. scispace.com

For a closely related thione derivative, 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), DFT calculations at the B3LYP/6-31G(d,p) level of theory have been performed. d-nb.infonih.gov The HOMO molecular orbitals were found to be localized on the sulfur atom, the triazine ring, and the phenyl groups, which act as the electron donor unit. d-nb.infonih.gov The LUMO orbitals, in contrast, were localized on the triazine and phenyl groups, which function as the electron acceptor unit. d-nb.infonih.gov This distribution is crucial for understanding charge transfer interactions within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of a 5,6-Diphenyl-1,2,4-triazine Analog (DTT)

| Property | Value (eV) |

|---|---|

| EHOMO | -6.588 |

| ELUMO | -1.738 |

| Energy Gap (ΔE) | 4.850 |

Data derived from studies on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione. d-nb.infonih.gov

Dipole moment and charge distribution analyses provide insight into the polarity and electrostatic potential of a molecule. The dipole moment values can reveal information about charge transfer possibilities within a molecule. researchgate.net While specific dipole moment calculations for 5,6-diphenyl-1,2,4-triazin-3(2H)-one were not found in the provided search results, methods like Natural Bond Orbital (NBO) analysis are commonly used for similar compounds. d-nb.infoscispace.com NBO analysis helps to picture the charge transfer between localized bonds and lone pairs, detailing the donor-acceptor interactions that contribute to the stabilization of the molecule. scispace.com

Molecular Dynamics Simulations for Conformational Behavior and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and the stability of protein-ligand complexes. While MD simulations are a critical tool in computational drug design, specific studies applying this technique to this compound were not prominently featured in the available literature.

Molecular Docking Studies for Ligand-Target Binding Prediction and Orientation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ugm.ac.id This method is widely used to understand binding modes and energies, guiding the design of new inhibitors. researchgate.net Although specific docking studies for this compound are not detailed, numerous studies have been conducted on derivatives containing the 1,2,4-triazine scaffold. tandfonline.comnih.gov

These studies have explored the binding of triazine derivatives to various biological targets, including:

Kinases: Derivatives have been docked into the active sites of enzymes like VEGFR-2, PI3K-α, and B-Raf to predict their potential as anticancer agents. tandfonline.com

GlcN-6-P synthase: In silico screening of triazolopyridine and pyridotriazine derivatives against glucosamine-6-phosphate (GlcN-6-P) synthase revealed moderate to good binding energies. researchgate.netnih.gov

pDHFR: Derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamine have been studied as potential antimalarial agents by docking them into the active site of the Plasmodium falciparum dihydrofolate reductase (pDHFR) enzyme. ugm.ac.id

The 5,6-diphenyl-1,2,4-triazine scaffold has been identified as a promising platform for designing small molecule inhibitors for targets like α-glucosidase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While no specific QSAR models for this compound were found, the development of such models is a logical step in drug discovery programs involving this scaffold. The structural diversity of 1,2,4-triazine derivatives makes them suitable candidates for QSAR studies to predict activities and guide the synthesis of more potent compounds. researchgate.net

Predictive Analyses for Biological Action and Drug-Likeness (e.g., PASS Prediction, SwissADME, CHEMBL Similarity)

Various computational tools are available to predict the biological activity spectrum and assess the drug-likeness of a compound.

SwissADME: This web tool is used to evaluate the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. swissadme.ch An analysis using SwissADME typically examines properties like lipophilicity (WLOGP), water solubility, and adherence to rules like Lipinski's rule of five. researchgate.net A bioavailability radar helps visualize the physicochemical space for optimal oral bioavailability. researchgate.net

PASS Prediction: The Prediction of Activity Spectra for Substances (PASS) tool predicts a wide range of biological activities based on a molecule's structure. Specific PASS predictions for this compound were not available in the search results.

ChEMBL Similarity: The compound this compound and its amine analogue are listed in the ChEMBL database. nih.govnih.gov This allows for similarity searches, which can identify other compounds with similar structures and known biological activities, providing clues to the potential targets and actions of the query molecule.

Pharmacological and Biological Investigations of 5,6 Diphenyl 1,2,4 Triazin 3 2h One Derivatives

Anti-cancer and Antiproliferative Activities

Derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) have emerged as a significant class of heterocyclic compounds with potent anti-cancer and antiproliferative properties. nih.govnih.govresearchgate.netnih.gov Molecular hybridization strategies have been employed to synthesize novel hybrids, for instance, by incorporating a 1,2,3-triazole linker, leading to compounds with enhanced cytotoxic effects against various cancer cell lines. nih.gov The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the chemical features responsible for their biological activity. nih.gov

A number of 5,6-diaryl-1,2,4-triazine derivatives have been synthesized and assessed for their antiproliferative efficacy against a panel of human cancer cell lines, including human gastric carcinoma (MGC-803), human esophageal cancer (EC-109), and human prostate cancer (PC-3) cells. nih.govescholarship.org Notably, a series of 5,6-diaryl-1,2,4-triazines bearing a 1,2,3-triazole moiety demonstrated significant inhibitory activity. nih.gov

One particular derivative, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (compound 11E), exhibited potent antiproliferative activity against MGC-803 cells with an IC₅₀ value of 7.59 µM. nih.gov This compound was also found to be more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-Fu) against all three tested cell lines. nih.gov Another derivative, a 5,6-diphenyl-1,2,4-triazine-1,2,3-triazole hybrid containing a formononetin (B1673546) moiety (compound 11J), displayed more potent cytotoxicity against PC-3 cancer cells than 5-Fu, while showing no significant activity against MGC-803 and EC-109 cells, indicating a degree of selectivity. nih.gov

Table 1: Antiproliferative Activity of Selected 5,6-Diphenyl-1,2,4-triazine Derivatives

| Compound | MGC-803 IC₅₀ (µM) | EC-109 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

|---|---|---|---|

| 11E | 7.59 | >5-Fu | >5-Fu |

| 11J | No significant activity | No significant activity | >5-Fu |

| 5-Fu | 24.31 | 29.87 | 31.24 |

Data is presented as the mean ± SD from three independent experiments. nih.gov

Further mechanistic studies have revealed that the anticancer effects of these triazine derivatives are, at least in part, attributable to the induction of apoptosis. Compound 11E, for example, was shown to induce apoptosis in MGC-803 cells, likely through a mitochondrial-mediated pathway. nih.gov Evidence for this includes the observed decrease in the mitochondrial membrane potential in cells treated with this compound. nih.gov The induction of apoptosis is a critical mechanism for the elimination of cancer cells, and compounds that can trigger this process are of significant therapeutic interest. researchgate.net The morphological changes and regulation of apoptosis-related proteins further support the role of compound 11E as a potential apoptosis inducer. nih.gov

In addition to inducing apoptosis, certain 5,6-diphenyl-1,2,4-triazine derivatives have been found to interfere with the cell cycle progression of cancer cells. nih.gov Specifically, cellular mechanism studies in MGC-803 cells demonstrated that compound 11E arrested the cell cycle at the G2/M phase. nih.govescholarship.org The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. By causing cell cycle arrest at this phase, these compounds can inhibit cell proliferation and potentially lead to cell death. nih.govnih.gov

The ability of cancer cells to form colonies is a key characteristic of their tumorigenic potential. Investigations into the effects of 5,6-diphenyl-1,2,4-triazine derivatives have shown that they can effectively inhibit colony formation. nih.gov In studies conducted on MGC-803 cells, compound 11E was found to significantly inhibit the formation of colonies, further underscoring its antiproliferative capabilities. nih.govescholarship.org This inhibition of colony formation suggests that these compounds may have the potential to suppress tumor growth and metastasis.

Antimicrobial and Antiviral Efficacy

The 1,2,4-triazine (B1199460) nucleus is a well-established pharmacophore in the design of antimicrobial and antiviral agents. nih.govresearchgate.netnih.govbiointerfaceresearch.com Various derivatives of 5,6-diphenyl-1,2,4-triazin-3(2H)-one have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Several studies have highlighted the potential of 1,2,4-triazine derivatives as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For instance, certain 3-thio-1,2,4-triazine derivatives have been shown to inhibit the growth of Gram-positive bacteria at concentrations of 5-20 microgram/ml. nih.gov The incorporation of other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373), into the this compound scaffold has also been explored to enhance antimicrobial activity. researchgate.net While the primary focus of many studies has been on their anti-inflammatory or anti-cancer effects, the broad antimicrobial potential of these compounds is a significant area of ongoing research. researchgate.netnih.gov

Antifungal Activity

Derivatives of 5,6-diphenyl-1,2,4-triazine have been synthesized and evaluated for their efficacy against various fungal pathogens. A study focused on novel 3-substituted 5,6-diphenyl-1,2,4-triazines revealed their potential as antifungal agents. The in vitro antifungal activity of these compounds was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of fungi.

One investigation synthesized a series of novel 1,2,4-triazines incorporating a 1,2,3-triazole and piperidine (B6355638) ring. nih.gov The antifungal activity of these compounds was compared against standard drugs, miconazole (B906) and fluconazole. nih.gov Notably, some of these derivatives exhibited potent antifungal effects. For instance, one compound from the series demonstrated activity comparable to miconazole against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.gov Another derivative was found to be as potent as miconazole against all tested fungal strains except for Cryptococcus neoformans. nih.gov Furthermore, a different compound in the same series showed equivalent potency to miconazole against C. albicans, A. niger, and Fusarium oxysporum. nih.gov

The structure-activity relationship (SAR) studies suggested that the nature of the substituent on the triazine ring plays a crucial role in determining the antifungal potency. nih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives No direct data was available in the search results to populate a table with specific MIC values for named this compound derivatives. The text reflects the qualitative comparisons found.

Anti-HIV Activity

The potential of this compound derivatives as anti-HIV agents has been an area of active research. The reverse transcriptase (RT) of the human immunodeficiency virus type 1 (HIV-1) is a key target for the development of antiviral drugs. nih.gov

A series of 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives were synthesized and evaluated for their anti-HIV-1 activity. Several of these compounds demonstrated good to moderate efficacy against HIV-1, with half-maximal effective concentrations (EC50) in the submicromolar range. researchgate.net Specifically, a dihydro-1-(4-aminobenzyl)triazine analog showed promising anti-HIV-1 activity with an EC50 of 0.110 µM and a high selectivity index (SI) of 909. researchgate.net

Further studies on 6-amino derivatives of 1-benzylated-3-(3,5-dimethylbenzyl)triazine revealed that some compounds in this series exhibited good-to-moderate anti-HIV-1 activity, with EC50 values ranging from 0.068 µM to 3.7 µM. nih.gov Among these, the 6-amino derivative of N1-(4-aminobenzyl)triazine displayed significant anti-HIV-1 activity with an EC50 value of 0.068 ± 0.030 µM and a selectivity index of 691. nih.gov The introduction of a p-amino group on the benzyl (B1604629) skeleton at the N1 position of the triazine ring was found to enhance the anti-HIV activity. nih.gov

Conversely, certain structural modifications led to a loss of anti-HIV-1 activity. For example, 6-(cyanomethyl) and 6-(ethylphenyl) analogs, as well as 6-amino or 6-hydroxy derivatives of N3-(4-fluorobenzyl)-N1-(4-methoxybenzyl)triazine, showed minimal to no activity. nih.gov This indicates that the N1-benzyl or picolyl and the N3-3,5-dimethylbenzyl moieties are important for the anti-HIV-1 activity of this class of compounds. nih.gov

Table 2: Anti-HIV-1 Activity of Selected 1,2,4-Triazine Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Dihydro-1-(4-aminobenzyl)triazine analog | 0.110 | >100 | >909 |

| 6-Amino derivative of N1-(4-aminobenzyl)triazine | 0.068 ± 0.030 | 47 ± 7 | 691 |

| Unsubstituted N1-benzyltriazine analog | 0.19 ± 0.02 | --- | --- |

| 6-(4-picolyl) derivative | 0.34 - 1.2 | --- | --- |

| 6-(2-picolyl) derivative | 0.34 - 1.2 | --- | --- |

| 6-(3-picolyl) derivative | 0.34 - 1.2 | --- | --- |

| 1-(2,6-difluorobenzyl)triazine derivative | 38 ± 18 | --- | --- |

Data sourced from a study on 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives. nih.govresearchgate.net

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic effects. A series of these derivatives bearing a 1,3,4-oxadiazole moiety were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net Preliminary in vitro anti-inflammatory screening using an albumin denaturation assay identified several promising compounds. researchgate.net

The most promising derivatives were further tested in acute, sub-chronic, and chronic animal models of inflammation. researchgate.net Several derivatives exhibited significant anti-inflammatory activity with the added benefit of reduced ulcerogenic, hepatotoxic, and renotoxic liabilities when compared to the standard drug, indomethacin. researchgate.net These potent derivatives were also assessed for their in vivo analgesic activity using a writhing model and the formalin-induced paw licking response in mice. researchgate.net Some compounds showed comparable analgesic activity to the standard, while others had moderate effects. researchgate.net

Cyclooxygenase (COX-1/COX-2) Isozyme Inhibition

The anti-inflammatory properties of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. nih.gov The discovery of the inducible COX-2 isoform, which is upregulated during inflammation, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. nih.govjpp.krakow.pl

Research into this compound derivatives has explored their potential as selective COX-2 inhibitors. A study involving a series of these derivatives with a 1,3,4-oxadiazole substituent determined their in vitro inhibitory activity against COX-1 and COX-2 isozymes. researchgate.net One of the most active compounds identified exhibited a COX-1 IC50 of 43.29 µM and a COX-2 IC50 of 3.07 µM, indicating a significant selectivity towards the COX-2 enzyme. researchgate.net Molecular docking and dynamics simulations were also performed on the most active compound to understand its interaction with the COX-2 active site. researchgate.net

Table 3: In Vitro COX-1 and COX-2 Inhibition Data for a Selected this compound Derivative

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound 302 | 43.29 | 3.07 |

Data from a study on this compound derivatives bearing a 5-substituted 1,3,4-oxadiazole. researchgate.net

Modulation of Inflammatory Cytokines

The inflammatory response is a complex process involving the release of various pro-inflammatory mediators, including cytokines. The modulation of these cytokines is a key strategy in the development of anti-inflammatory therapies. A United States patent has been granted for a this compound derivative for its potential in treating cancer and inflammatory conditions through the modulation of inflammatory cytokines. researchgate.net

Furthermore, a study on 1,2,4-triazine derivatives demonstrated their ability to suppress inflammatory responses in THP-1 monocytes under diabetic conditions. nih.gov These derivatives were found to act through the AGE-RAGE-NF-κβ/p38 nexus, which is a key signaling pathway involved in inflammation. nih.gov This suggests that these compounds could be beneficial for diabetic patients at risk of vascular complications driven by inflammation. nih.gov

NLRP3 Inflammasome Inhibition Mechanisms

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the activation of inflammatory caspases and the subsequent processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. nih.govsemanticscholar.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. rjpbr.com Consequently, the NLRP3 inflammasome has emerged as an attractive therapeutic target, and 1,2,4-triazine derivatives are among the novel inhibitors being investigated. nih.gov

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. nih.gov Inhibitors of the NLRP3 inflammasome can target different stages of this pathway, including the oligomerization of NLRP3 and the assembly of the inflammasome complex. nih.gov Some small molecule inhibitors have been shown to directly bind to the NLRP3 protein, preventing its activation. semanticscholar.org While the specific mechanisms of action for this compound derivatives as NLRP3 inhibitors are still under detailed investigation, the broader class of 1,2,4-triazines has been identified as promising for the treatment of various diseases by targeting the NLRP3 inflammasome. nih.gov

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is an ongoing need for new antiepileptic drugs with improved efficacy and fewer side effects. nih.gov Derivatives of 5,6-bis-aryl-1,2,4-triazines have been synthesized and screened for their anticonvulsant properties in vivo. nih.gov

In one study, a series of 5,6-bis-aryl-1,2,4-triazines were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. nih.gov Several of the synthesized compounds were found to be potent, showing comparable or superior activity to reference drugs such as phenytoin (B1677684) sodium, diazepam, and lamotrigine. nih.gov The neurotoxicity of these compounds was also assessed using the rotorod test. nih.gov The proposed mechanism for some 1,2,4-triazines involves the inhibition of Na+ channels in a frequency-dependent manner, with the lipophilic aryl ring and hydrogen bonding to the triazine moiety being key pharmacophoric elements. nih.gov

Table 4: Anticonvulsant Screening of 5,6-bis-aryl-1,2,4-triazine Derivatives

| Test | Observation |

|---|---|

| Acute Toxicity Test | Evaluated at 30, 100, and 300 mg/kg dose levels. |

| Minimal Motor Impairment (Rotorod) | Assessed for neurotoxicity. |

| Maximal Electroshock (MES) Pattern Test | Identified potent anticonvulsant activity in several derivatives. |

| Subcutaneous Pentylenetetrazole (scPTZ) Seizure Threshold Test | Further established the anticonvulsant profile. |

Qualitative data from a study on the synthesis and anticonvulsant activity of 5,6-bis-aryl-1,2,4-triazines. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, indicating their potential in managing metabolic disorders and inflammatory conditions.

α-Amylase and α-Glucosidase Inhibition Kinetics

A series of (E)-3-(2-Benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs were synthesized and evaluated for their inhibitory effects on α-amylase and α-glucosidase, two critical enzymes in carbohydrate digestion and glucose metabolism. nih.gov All tested compounds showed good to moderate inhibitory activity against both enzymes, with IC₅₀ values ranging from 13.02 to 46.90 µM for α-amylase and 13.09 to 46.44 µM for α-glucosidase. nih.gov The potency of these synthetic analogs was comparable to the standard drug, acarbose. nih.gov

Kinetic analysis of the most active compounds in this series revealed a non-competitive inhibition mechanism for α-amylase and a competitive inhibition mechanism for α-glucosidase. nih.gov In a separate study, other related diaryl derivatives of 1,2,4-triazole-thiol also demonstrated reversible inhibition. Specifically, 4,5-diphenyl-1,2,4-triazole-3-thione was found to be a competitive inhibitor of α-glucosidase and a non-competitive inhibitor of α-amylase, with Kᵢ values in the 10⁻⁵ M range for both enzymes. nih.gov

Table 1: α-Amylase and α-Glucosidase Inhibition by select 5,6-diphenyl-1,2,4-triazine Derivatives

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | α-Amylase Inhibition Type | α-Glucosidase Inhibition Type | Reference |

|---|---|---|---|---|---|

| Analog 5 | - | - | Non-competitive | Competitive | nih.gov |

| Analog 7 | - | - | Non-competitive | Competitive | nih.gov |

| Analog 9 | - | - | Non-competitive | Competitive | nih.gov |

| Analog 15 | - | - | Non-competitive | Competitive | nih.gov |

| Analog 24 | - | - | Non-competitive | Competitive | nih.gov |

| Analog 27 | - | - | Non-competitive | Competitive | nih.gov |

| Acarbose (Std.) | 12.94 ± 0.27 | 10.95 ± 0.08 | - | - | nih.gov |

IC₅₀ values for specific numbered analogs in the study ranged from 13.02 to 46.90 µM for α-amylase and 13.09 to 46.44 µM for α-glucosidase.

Effects on Other Enzymatic Activities (e.g., Cellobiase)

Beyond carbohydrate-metabolizing enzymes, research has focused on the impact of these derivatives on enzymes involved in inflammation, such as cyclooxygenase (COX). The COX enzyme has two main isoforms, COX-1 and COX-2, which are key targets for anti-inflammatory drugs. mdpi.com

A series of 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives were synthesized and evaluated for their COX inhibitory activity. semanticscholar.org Several compounds with a 4-methoxyphenyl (B3050149) group showed strong inhibitory effects on the COX-2 enzyme. semanticscholar.org Notably, the compound 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide (compound 4k) demonstrated high selectivity for COX-2, with an IC₅₀ value of 3.06 µM. semanticscholar.org Similarly, a separate study on novel 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives identified compounds with potent dual inhibitory potential against COX-2 and 5-lipoxygenase (5-LOX). nih.gov One derivative, compound 6k, showed particularly strong inhibition against COX-2 with an IC₅₀ of 0.33 µM, which was superior to the standard drug celecoxib (B62257) (IC₅₀ = 1.81 µM). nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by 5,6-diaryl-1,2,4-triazine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide (4k) | COX-2 | 3.06 | Selective for COX-2 | semanticscholar.org |

| Derivative 6k | COX-2 | 0.33 ± 0.02 | - | nih.gov |

| Derivative 6k | 5-LOX | 4.90 ± 0.22 | - | nih.gov |

| Celecoxib (Std.) | COX-2 | 1.81 ± 0.13 | - | nih.gov |

Other Investigated Biological Activities

The therapeutic potential of this compound derivatives extends to various other biological functions.

Antithrombotic Profile

The antithrombotic potential of 5,6-diphenyl-1,2,4-triazine derivatives has been explored through their ability to inhibit platelet aggregation. A study evaluated various 3-substituted 5,6-diaryl-as-triazines for their inhibitory activity against arachidonic acid-induced aggregation of rabbit blood platelets in vitro. nih.gov The research established that having phenyl substituents at the 5- and 6-positions of the triazine ring was crucial for this activity. nih.gov Among the synthesized compounds, ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate and ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate were identified as having the most potent inhibitory activity. nih.gov

Antioxidant Potential and Protection against Oxidative Damage

Derivatives of the 1,2,4-triazine scaffold have been recognized for their antioxidant capabilities. Studies have mentioned that 5,6-diphenyl-3-oxo-1,2,4-triazine linked to piperazine (B1678402) analogues, as well as arylidene hydrazine (B178648) derivatives of substituted 1,2,4-triazines, display notable radical scavenging effects. semanticscholar.orgnih.gov Furthermore, in vivo biochemical analysis of novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives confirmed their antioxidant properties. nih.gov These findings suggest that the triazine core can be modified to produce compounds capable of mitigating oxidative stress, which is implicated in numerous diseases. semanticscholar.orgnih.gov The antioxidant activity is often assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov

Antiulcer Properties

A significant advantage of certain this compound derivatives is their favorable gastric profile. A series of derivatives bearing a 1,3,4-oxadiazole moiety exhibited significant anti-inflammatory activity along with reduced ulcerogenic liabilities when compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.net Similarly, a study on novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives, which act as dual COX-2/5-LOX inhibitors, found that the most potent compound also demonstrated negligible ulcerogenic liability compared to indomethacin. nih.gov This suggests that these compounds may offer a safer alternative to traditional NSAIDs, which are often associated with gastric side effects.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5,6 Diphenyl 1,2,4 Triazin 3 2h One Analogs

Impact of Substituent Modifications on Pharmacological Efficacy

The core scaffold of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one serves as a versatile platform for medicinal chemists. Modifications to the phenyl rings and the introduction of diverse heterocyclic systems have profound effects on the resulting compounds' bioactivity.

Influence of Phenyl Ring Substituents on Bioactivity and Selectivity

The nature and position of substituents on the two phenyl rings at the 5- and 6-positions of the triazine core are critical determinants of pharmacological efficacy and target selectivity. Research has shown that even minor alterations can lead to significant changes in biological activity.

For instance, in the development of antagonists for the G-protein-coupled receptor 84 (GPR84), a series of 5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivatives were investigated. The initial hit compound, featuring methoxy (B1213986) groups on both phenyl rings, demonstrated high affinity. nih.gov However, systematic replacement of these groups with halides revealed a size-dependent decrease in activity. nih.gov Similarly, substituting the phenyl rings with a more electronegative pyridine (B92270) analog also resulted in a significant loss of potency. nih.gov

In a different context, the substitution pattern on the phenyl rings dictates the compound's utility as either a herbicide or an inhibitor of mammalian tubulin. Derivatives with unsubstituted or fluorine-substituted phenyl rings show potent herbicidal activity by disrupting mitosis in plant tissues. nih.gov Conversely, these compounds are less effective against calf brain tubulin. The introduction of chlorine substituents, however, eliminates the herbicidal effect but substantially enhances the interaction with mammalian tubulin. nih.gov

Further studies on derivatives designed as monoamine oxidase-A (MAO-A) inhibitors found that specific substitutions on a benzamide (B126) moiety attached to the triazine core were crucial for high potency. nih.gov

Table 1: Effect of Phenyl Ring Substituents on GPR84 Antagonist Activity

| Compound Analogue | Substituent at 5- & 6-positions | Relative Activity (pIC₅₀) | Reference |

|---|---|---|---|

| 1 | 4-Methoxyphenyl (B3050149) | High | nih.gov |

| 5 | Halide (F) | Decreased | nih.gov |

| 6 | Halide (Cl) | Decreased | nih.gov |

| 7 | Halide (Br) | Significantly Decreased | nih.gov |

| 8 | Pyridine | Significantly Decreased | nih.gov |

Role of Fused and Pendant Heterocyclic Moieties on Activity Profiles

Attaching or fusing other heterocyclic rings to the 5,6-diphenyl-1,2,4-triazine (B1616786) framework is a key strategy to modulate biological activity and explore new pharmacological applications. This approach, often part of a molecular hybridization strategy, combines the pharmacophoric features of different bioactive scaffolds to create new hybrids with potentially improved efficacy. nih.gov

For example, a series of hybrids linking the 5,6-diphenyl-1,2,4-triazine core to a 1,2,3-triazole moiety via a thioether bridge was synthesized and evaluated for anticancer activity. nih.gov One derivative from this series, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine, demonstrated more potent inhibitory effects against several cancer cell lines than the standard drug 5-Fluorouracil (B62378). nih.gov This compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov

In another study, the introduction of a 5-nitrothiazol-2-yl group at the 3-position of the triazine ring yielded a compound with good activity against the fungus Candida utilis and significant inhibition of Aspergillus fumigatus. researchgate.net The design of multifunctional agents for Alzheimer's disease has also utilized this strategy, where hybrids of 5,6-diphenyl triazine with a thio methyl triazole moiety were created. nih.gov Certain derivatives from this class showed notable inhibitory activity against BACE1, a key enzyme in Alzheimer's pathology, while others were potent inhibitors of butyrylcholinesterase (BuChE). nih.gov Specifically, a derivative bearing a thiazolidinone moiety proved to be a potent BuChE inhibitor. nih.gov

Pharmacophore Modeling and Ligand Design for Optimal Target Interaction

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model serves as a blueprint for designing new, more potent ligands.

A pharmacophore model for inhibitors of a target typically highlights key features such as hydrogen-bond acceptors (HBA), hydrogen-bond donors (HBD), hydrophobic regions (HY), and aromatic rings. For instance, a pharmacophore model generated for antidepressant compounds based on the N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamide scaffold identified the key features responsible for potent MAO-A inhibition. nih.gov

In the context of designing inhibitors for the Inositol 1,4,5-trisphosphate receptor (IP3R), a general pharmacophore model illuminated the importance of two HBA and two HBD groups at specific distances from a hydrophobic center within the chemical scaffold to enhance inhibitory activity. nih.gov

For the 5,6-diphenyl triazine-thio methyl triazole hybrids designed as BACE1 inhibitors, molecular docking studies—a technique closely related to pharmacophore analysis—revealed critical interactions. The most potent compounds fit deeply into the enzyme's binding site, with the thio triazine fragment forming two crucial hydrogen bonds with the amino acids Thr72 and Gln73 in the S2 pocket. nih.gov The 6-phenyl ring established a hydrophobic interaction with the S1 pocket, while other aromatic moieties occupied the S'2 pocket. nih.gov This detailed understanding of the binding mode provides a clear roadmap for designing next-generation inhibitors with optimal target interaction.

Rational Drug Design Approaches for Optimized Bioactivity and Reduced Liabilities

Rational drug design leverages structural information from the biological target to guide the creation of new therapeutic agents. This approach has been successfully applied to the 1,2,4-triazine (B1199460) scaffold to develop potent and selective molecules.

A prominent example is the discovery of 1,2,4-triazine derivatives as antagonists of the adenosine (B11128) A2A receptor, a target for Parkinson's disease treatment. acs.orgnih.gov Using structure-based drug design, researchers hypothesized that the 1,2,4-triazine core could mimic the adenine (B156593) ring of the natural ligand adenosine and access a deep pocket in the receptor. acs.org This led to the synthesis of potent, selective, and orally efficacious antagonists. nih.gov X-ray crystal structures of these compounds bound to the receptor confirmed that they bind deep inside the orthosteric binding cavity, validating the design hypothesis. acs.orgnih.gov

Molecular hybridization is another rational design strategy employed to enhance bioactivity. By combining the 5,6-diaryl-1,2,4-triazine scaffold with a 1,2,3-triazole linker, researchers developed new anticancer agents with improved antiproliferative activity compared to the parent structures. nih.gov This strategy aims to integrate different pharmacophoric moieties into a single molecule to generate a hybrid with superior efficacy. nih.gov

Fragment-based design has also been used to create 5,6-diaryl-1,2,4-triazine derivatives as dual inhibitors of cyclooxygenases (COX) and 15-lipoxygenase (15-LOX). researchgate.net This approach involves identifying and combining molecular fragments that bind to specific sub-pockets of the target enzyme to build a more potent inhibitor.

Stereochemical Implications and Conformational Analysis in Biological Activity

The three-dimensional structure (stereochemistry) and flexibility (conformation) of a molecule are critical to its biological function, as they dictate how well it can fit into a target's binding site.

Conformational analysis of the 5,6-diphenyl-1,2,4-triazine scaffold reveals that the molecule is not perfectly planar. nih.gov To minimize steric hindrance between the two bulky phenyl groups, one of the rings is rotated out of the plane of the central triazine ring. nih.gov This defined three-dimensional shape is crucial for its interaction with biological targets. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions are localized on specific parts of the molecule, with the sulfur atom (if present), triazine, and phenyl groups acting as electron donors and the triazine and phenyl groups serving as electron acceptors. nih.gov

The synthesis of unsymmetrical 5,6-diaryl-1,2,4-triazines can lead to the formation of mixtures of regioisomers (compounds with the same atoms connected differently). nih.gov Distinguishing between these isomers is vital, as they can have different biological activities. In the development of GPR84 antagonists, the precise structure of unsymmetrical triazine analogues was unequivocally identified using X-ray crystallography, ensuring that the observed structure-activity relationships were correctly interpreted. nih.gov This highlights the importance of controlling and confirming the stereochemistry and isomeric purity during the design and synthesis of these compounds to ensure reproducible and optimal biological activity.

Broader Research Landscape and Future Directions for 5,6 Diphenyl 1,2,4 Triazin 3 2h One Based Compounds

Potential in Advanced Materials and UV Protection Technologies

The inherent aromaticity and nitrogen-rich structure of the triazine ring system suggest its utility in the development of advanced materials. While direct research on 5,6-Diphenyl-1,2,4-triazin-3(2H)-one for these applications is nascent, related triazine derivatives have shown considerable promise, particularly as UV absorbers. google.com The physicochemical properties of triazine derivatives make them effective agents for absorbing UV radiation, a critical function for protecting materials from photodegradation. google.com

For instance, certain 1,3,5-triazine (B166579) derivatives have been successfully synthesized and demonstrated superior sun protection factor (SPF) and UVA protection factor (UVAPF) values compared to commercially available UV filters like ethylhexyl triazone. nih.gov These novel triazines also exhibit antioxidant effects, which can further mitigate the damaging effects of UV exposure on skin. nih.gov One such derivative, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol, is utilized as a UV absorber additive in engineering plastics such as PBT, PC, and PET due to its low volatility and excellent thermal stability. sarex.com This compound provides high absorption in the 280 nm to 300 nm UV region. sarex.com

The potential for this compound derivatives in this field lies in the tunability of their UV absorption characteristics through chemical modification. The introduction of various substituents onto the phenyl rings or the triazine core could optimize their absorption spectra and compatibility with different polymer matrices. A patent for new triazine derivatives highlights their utility as absorbent agents for UV radiation, underscoring the commercial interest in this class of compounds for protective applications. google.com The development of dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores further illustrates the use of triazine structures in creating innovative photocatalysts and materials for applications like organic light-emitting diodes (OLEDs). acs.org

Applications in Agrochemical Development (e.g., Insecticides, Herbicides, Plant Growth Regulators)

The 1,2,4-triazine (B1199460) core is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. researchgate.net While specific studies on the agrochemical applications of this compound are limited, research on structurally related compounds provides a strong rationale for its investigation in this area.

Insecticides: The development of novel insecticides is crucial for managing crop pests. While direct insecticidal data for this compound is not widely reported, related heterocyclic compounds have shown promise. For example, derivatives of 1,3,4-oxadiazole (B1194373), another five-membered heterocycle, have demonstrated insecticidal activity against pests like Helicoverpa armigera. agrojournal.org Given the structural similarities and the known biological versatility of the triazine nucleus, it is plausible that derivatives of this compound could be designed to exhibit insecticidal properties. The molecular design and optimization of triazinone derivatives are considered important for the development of new insecticides. researchgate.net

Herbicides: The triazine class of compounds is renowned for its herbicidal activity. mdpi.com A study on derivatives of 5,6-diphenylpyridazin-3-one, a structurally similar compound, revealed significant herbicidal activity, causing mitotic disruption in seedling root tissues. nih.gov This suggests that the diphenyl-substituted heterocyclic core could be a key feature for herbicidal action. The development of novel 2-picolinic acid herbicides, which are a type of auxin herbicide, also points to the ongoing innovation in this field where new heterocyclic scaffolds are being explored. nih.gov

Plant Growth Regulators: Plant growth regulators (PGRs) are used to modify plant growth in various ways. agrojournal.org While there is no direct evidence of this compound acting as a PGR, the broad biological activities of triazines suggest this as a potential area for exploration. The structural diversity that can be achieved with the 5,6-diphenyl-1,2,4-triazinone scaffold could lead to the discovery of compounds with specific plant growth-regulating effects.

Emerging Therapeutic Targets and Unexplored Biological Pathways for Triazinone Derivatives

The 1,2,4-triazine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov Research into 5,6-diaryl-1,2,4-triazine derivatives has identified several emerging therapeutic targets and biological pathways.

Anticancer Activity: A significant body of research has focused on the anticancer potential of 1,2,4-triazinone derivatives. nih.govnih.gov For instance, certain triazinone derivatives have been shown to induce apoptosis in breast cancer cell lines, with some compounds exhibiting potency greater than the established anticancer agent podophyllotoxin. nih.gov The proposed mechanisms of action include cell cycle arrest at the G2/M phase and inhibition of topoisomerase II. nih.govresearchgate.net Molecular hybridization of 5,6-diaryl-1,2,4-triazines with other bioactive scaffolds, such as 1,2,3-triazole, has yielded potent apoptosis inducers in various cancer cell lines. nih.gov

Anti-inflammatory and Antiglycation Activity: Chronic inflammation is implicated in numerous diseases. Derivatives of 1,2,4-triazine have been investigated for their anti-inflammatory properties. Recent studies have explored their potential in preventing the inflammatory cascade mediated by the interaction of advanced glycation end products (AGEs) with their receptor (RAGE), which is relevant to diabetic complications. nih.govunibs.it Specific 1,2,4-triazine derivatives have been found to be potent antiglycation agents and can suppress inflammatory responses in monocytic cell lines, suggesting their potential in treating inflammation-induced late diabetic complications. nih.govunibs.it

Neurological Disorders: The serotonin (B10506) 5-HT6 receptor is a promising therapeutic target for cognitive disorders like Alzheimer's disease. nih.gov Novel 1,3,5-triazine derivatives have been developed as potent antagonists for this receptor, demonstrating the potential of the triazine core in designing ligands for central nervous system targets. nih.gov The structural features of this compound could be adapted to explore its potential as a modulator of various neurological pathways. Additionally, 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline has been synthesized as a model compound for new aza-analogues of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, indicating the potential for these derivatives to interact with targets relevant to various physiological processes. nih.gov

The following table summarizes some of the reported biological activities and targets for 1,2,4-triazinone derivatives:

| Derivative Class | Biological Activity | Target/Mechanism | Reference(s) |

| 1,2,4-Triazinone Derivatives | Anticancer | Topoisomerase II inhibition, G2/M cell cycle arrest | nih.gov, researchgate.net |

| 5,6-Diaryl-1,2,4-triazine Hybrids | Anticancer | Apoptosis induction | nih.gov |

| 1,2,4-Triazine Derivatives | Anti-inflammatory, Antiglycation | Suppression of AGE-RAGE-NF-κβ/p38 nexus | nih.gov, unibs.it |

| 1,3,5-Triazine Derivatives | Neurological Disorders | 5-HT6 receptor antagonism | nih.gov |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Sildenafil Analogue Model | Potential PDE5 inhibition | nih.gov |

Challenges and Opportunities in the Clinical Translation of this compound Derivatives

The journey from a promising lead compound to a clinically approved drug is fraught with challenges. For derivatives of this compound, these challenges are likely to be similar to those faced by other novel chemical entities.

Challenges:

Pharmacokinetics and ADMET Properties: A key hurdle is achieving a favorable pharmacokinetic profile, including good absorption, distribution, metabolism, and excretion (ADME). The lipophilicity imparted by the two phenyl groups might influence solubility and metabolic stability, which needs to be carefully optimized. Toxicity (the 'T' in ADMET) is another major concern, and thorough toxicological studies are required to ensure the safety of these compounds.

Target Specificity and Off-Target Effects: While many derivatives have shown potent biological activity, ensuring high specificity for the intended target while minimizing off-target effects is crucial to avoid adverse drug reactions. The planar nature of the diphenyl-triazine system could lead to interactions with multiple biological targets.

Synthetic Scalability and Cost: The development of a cost-effective and scalable synthetic route is essential for commercial viability. While various synthetic methods for 1,2,4-triazines exist, their adaptation for large-scale production of a specific derivative can be challenging. researchgate.net

Drug Resistance: For applications like cancer therapy, the potential for the development of drug resistance is a significant challenge that needs to be addressed, possibly through combination therapies or the development of next-generation derivatives.

Opportunities:

Structural Versatility: The this compound scaffold offers numerous points for chemical modification, allowing for the fine-tuning of pharmacological properties. This "tunability" provides a significant opportunity to address the challenges of pharmacokinetics and target specificity through medicinal chemistry efforts.

Novel Mechanisms of Action: Some derivatives of related heterocyclic cores have been found to interact with novel binding sites on established targets, such as tubulin. nih.gov This opens up the possibility of developing drugs with new mechanisms of action, which could be effective against resistant strains or offer improved safety profiles.